
(2-Bromo-1-cyclopropylethyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-1-cyclopropylethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromo group and another cyclopropane ring. This compound is part of the cycloalkane family, which is known for its unique ring structures and significant strain due to the angles between carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-cyclopropylethyl)cyclopropane can be achieved through various methods. One common approach involves the addition of carbenes to alkenes. For instance, the reaction of a carbene with an alkene can form cyclopropane rings . Another method includes the use of Grignard reagents in cross-coupling reactions to introduce cyclopropyl groups .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves the use of palladium-catalyzed cross-coupling reactions. These reactions are efficient and can be scaled up for large-scale production . The use of cobalt-catalyzed cross-coupling reactions is also notable for its simplicity and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-1-cyclopropylethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Elimination Reactions: Elimination reactions can produce alkenes by removing the bromine atom and a hydrogen atom from adjacent carbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are typically used.
Major Products
Substitution: The major products are typically the substituted cyclopropane derivatives.
Elimination: The major product is usually an alkene.
Aplicaciones Científicas De Investigación
(2-Bromo-1-cyclopropylethyl)cyclopropane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Bromo-1-cyclopropylethyl)cyclopropane involves its reactivity due to the strained cyclopropane rings. The high strain in the rings makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Uniqueness
(2-Bromo-1-cyclopropylethyl)cyclopropane is unique due to its dual cyclopropane rings and the presence of a bromine atom. This structure imparts significant strain and reactivity, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H13Br |
|---|---|
Peso molecular |
189.09 g/mol |
Nombre IUPAC |
(2-bromo-1-cyclopropylethyl)cyclopropane |
InChI |
InChI=1S/C8H13Br/c9-5-8(6-1-2-6)7-3-4-7/h6-8H,1-5H2 |
Clave InChI |
BOZVREDEAUUBKU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(CBr)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


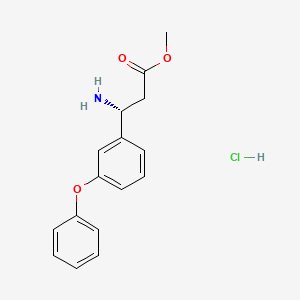
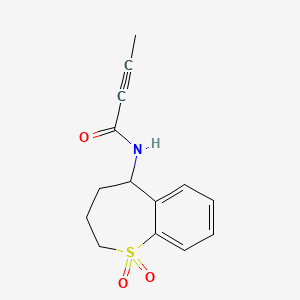
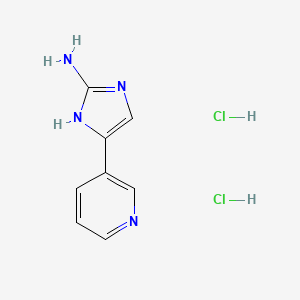
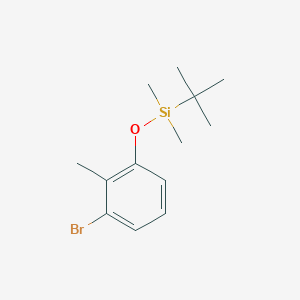
![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)
dimethylsilane](/img/structure/B13469487.png)

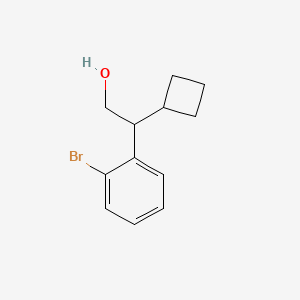
![[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13469505.png)
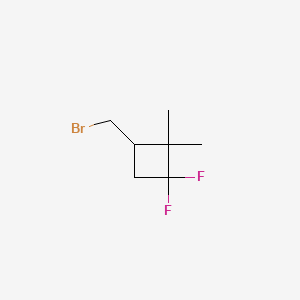


![tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B13469527.png)
![2-((tert-Butoxycarbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13469535.png)
